2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol
Description
Contextualization within Bridged Nitrogen-Containing Heterocycles
Bridged nitrogen-containing heterocycles are a prominent class of organic compounds characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms, with at least one of these being a nitrogen atom. rsc.orgrsc.org These structures are considered "privileged scaffolds" in medicinal chemistry because they are frequently found in natural products and synthetic drugs with a wide range of biological activities. rsc.orgnih.gov The prevalence of nitrogen heterocycles in FDA-approved drugs is significant, with approximately 60% of unique small-molecule drugs containing a nitrogen-based heterocycle. nih.gov Their stability and ability to form hydrogen bonds contribute to their effectiveness in biological systems. nih.gov The 7-azabicyclo[2.2.1]heptane system, as a member of this family, offers a conformationally restricted skeleton that chemists can exploit to control the spatial orientation of functional groups, a critical factor in designing selective ligands for biological targets. nih.gov
Fundamental Structural Characteristics and Conformational Considerations of the Azabicyclo[2.2.1]heptane System
The 7-azabicyclo[2.2.1]heptane scaffold possesses a unique and rigid structure that profoundly influences its chemical and physical properties. A key feature is the pyramidalization of the bridgehead nitrogen atom. When this nitrogen is part of an amide bond, the typically planar amide structure becomes significantly non-planar. mdpi.com This deviation from planarity is a direct consequence of the steric strain imposed by the bicyclic framework.
This structural rigidity has important conformational implications. For example, incorporating the 7-azabicyclo[2.2.1]heptane unit into a peptide chain can force the adjacent amino acid into a specific, extended conformation resembling a β-strand. nih.govresearchgate.net This occurs due to the fixed spatial relationship between the bridgehead proton of the bicyclic system and the α-proton of the neighboring amino acid. nih.gov This ability to induce specific secondary structures makes the scaffold a valuable tool in the design of peptidomimetics. researchgate.net Despite the strain and non-planarity of amides derived from this scaffold, they exhibit unexpected resistance to base-catalyzed hydrolysis, a finding supported by both experimental and computational studies. mdpi.comdntb.gov.ua
Overview of Research Trajectories Related to the 7-Azabicyclo[2.2.1]heptane Scaffold in Contemporary Chemical Science
The unique structural features of the 7-azabicyclo[2.2.1]heptane scaffold have made it a focal point of diverse research efforts in contemporary chemical science, particularly in medicinal chemistry and drug discovery. nih.govnih.gov
Key Research Areas:
| Research Area | Description | Key Findings |
| Neuroreceptor Ligands | The scaffold is a core component of ligands targeting various neuroreceptors, especially nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.gov | The natural alkaloid epibatidine (B1211577), a potent analgesic containing this scaffold, has inspired the synthesis of numerous analogues with improved selectivity and reduced toxicity. nih.govresearchgate.net Derivatives have been developed as potential agents for PET imaging of nAChRs in the brain. acs.org |
| Sigma Receptor Ligands | Derivatives have been synthesized and evaluated for their affinity and selectivity for sigma (σ) receptors, which are implicated in various central nervous system disorders. | N-substituted 7-azabicyclo[2.2.1]heptanes have shown high affinity and selectivity for the σ₂ subtype, indicating that the steric bulk and conformational restriction of the scaffold are important for subtype discrimination. nih.gov |
| Constrained Amino Acids | The scaffold is used to create conformationally constrained analogues of natural amino acids, such as proline and glutamic acid. unirioja.esnih.gov | These analogues are used to study peptide structure and function by locking the peptide backbone into a specific conformation. nih.gov |
| Cholinergic Agents | The framework has been utilized to develop compounds that modulate cholinergic activity, which is relevant for treating a variety of disorders. theopenscholar.com |
The versatility of the 7-azabicyclo[2.2.1]heptane ring system continues to make it a valuable platform for the synthesis of novel, biologically active compounds. Its rigid and well-defined three-dimensional structure provides a reliable foundation for designing molecules with precise interactions with biological targets. nih.govepfl.ch
Structure
3D Structure
Properties
IUPAC Name |
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-5-9-7-1-2-8(9)4-3-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSJBVYVDOPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666197 | |
| Record name | 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743438-25-7 | |
| Record name | 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 7 Azabicyclo 2.2.1 Heptan 7 Yl Ethan 1 Ol and Analogous 7 Azabicyclo 2.2.1 Heptane Derivatives
Retrosynthetic Analysis for the 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol Structure
A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection is at the C-N bond of the ethanolamine (B43304) side chain, leading to the 7-azabicyclo[2.2.1]heptane core and a suitable two-carbon electrophile. This approach simplifies the synthesis to the formation of the bicyclic amine followed by N-alkylation.
Further disconnection of the 7-azabicyclo[2.2.1]heptane core itself can be envisioned through several pathways. An intramolecular cyclization approach suggests a substituted cyclohexane (B81311) precursor with appropriately positioned amine and leaving groups. Alternatively, a cycloaddition strategy, such as a Diels-Alder reaction, would involve the reaction of a pyrrole (B145914) derivative with a suitable dienophile to construct the bicyclic system in a single step. cdnsciencepub.com Rearrangement strategies, for instance, a Favorskii rearrangement of a tropinone (B130398) derivative, offer another pathway to contract a six-membered ring and form the desired [2.2.1] bicyclic system. researchgate.net
Strategies for the Construction of the 7-Azabicyclo[2.2.1]heptane Core
The construction of the 7-azabicyclo[2.2.1]heptane core is a well-explored area of synthetic organic chemistry, with several robust methods available.
Intramolecular cyclization is a common strategy for forming the 7-azabicyclo[2.2.1]heptane ring system. This approach typically involves a nucleophilic attack from a nitrogen atom onto an electrophilic carbon center within the same molecule, leading to the formation of the bicyclic structure.
One notable example involves the base-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. acs.orgnih.gov For instance, the reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane. nih.gov Subsequent elimination of hydrogen bromide affords the corresponding 7-azabicyclo[2.2.1]hept-2-ene derivative, which is a key intermediate for the synthesis of epibatidine (B1211577). nih.gov
Another approach utilizes a transannular alkylation. For example, the synthesis of a constrained glutamic acid analogue involves a key transannular alkylation step to form the [2.2.1] ring system. nih.gov This method relies on the spatial proximity of the reacting groups in a cyclic precursor to facilitate the ring-forming reaction.
| Precursor | Reagents and Conditions | Product | Yield |
| tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | NaH, DMF, room temperature | 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane | 52% nih.gov |
| N-(3-cis,4-trans-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide | NaH, DMF | 7-azabicyclo[2.2.1]heptane derivative | 81% acs.org |
| cis-5-pyridinylproline derivative | Conversion of ester to bromide, followed by intramolecular anionic cyclization | 1-Pyridinyl-7-azabicyclo[2.2.1]heptane analogue | - capes.gov.br |
The Diels-Alder reaction provides a powerful and convergent route to the 7-azabicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition typically involves the reaction of an N-substituted pyrrole (the diene) with a suitable dienophile. cdnsciencepub.com The choice of protecting group on the pyrrole nitrogen is crucial for the success of the reaction. researchgate.net
For instance, the reaction of N-acyl pyrroles with dienophiles like dimethylacetylene dicarboxylate has been used to produce highly substituted 7-azabicyclo[2.2.1]heptane derivatives. cdnsciencepub.com High pressure can be employed to improve the yields of these reactions, which are often reversible. rsc.org An "inverse-electron-demand" Diels-Alder reaction has also been utilized, where an electron-rich enol ether reacts with an electron-deficient 1,2,4,5-tetrazine (B1199680) to form the bicyclic core of epibatidine analogues. nih.gov
Another example is the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, where the key step is a Diels-Alder reaction using methyl 2-benzamidoacrylate as the dienophile. unirioja.es
| Diene | Dienophile | Conditions | Product |
| N-acyl pyrroles | Dimethylacetylene dicarboxylate | - | Highly substituted 7-azabicyclo[2.2.1]heptane derivatives cdnsciencepub.com |
| N-benzoylpyrrole | N-phenylmaleimide | High pressure (up to 1.4 GPa) | endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione rsc.org |
| Electron-rich enol ether | 1,2,4,5-tetrazines | Inverse-electron-demand | Pyridazine analogues of epibatidine nih.gov |
| Danishefsky's diene | Methyl 2-benzamidoacrylate | Toluene | Methyl 1-benzamido-4-oxo-2-cyclohexene-1-carboxylate (precursor to the bicyclic system) unirioja.es |
Rearrangement reactions offer an alternative and sometimes novel approach to the 7-azabicyclo[2.2.1]heptane core. One of the most notable examples is the Favorskii rearrangement of tropinone derivatives. This reaction involves the contraction of the six-membered ring of the tropinone skeleton to form the five-membered ring of the 7-azabicyclo[2.2.1]heptane system. researchgate.net This method has been successfully applied to the total synthesis of epibatidine. researchgate.net
Another rearrangement strategy is the aza-Prins-pinacol rearrangement. This method has been employed for the construction of the 7-azabicyclo[2.2.1]heptane skeleton in the syntheses of (±)-epibatidine and (±)-epiboxidine, starting from commercially available 2-methoxy-3,4-dihydro-2H-pyran. acs.org Furthermore, a cascade rearrangement involving selective bond cleavage of a bridgehead-substituted aza-bicyclic framework has been utilized in the total synthesis of various marine alkaloids. nih.gov
| Starting Material | Key Rearrangement | Product |
| Tropinone derivative | Favorskii rearrangement | 7-azabicyclo[2.2.1]heptane ring system researchgate.net |
| 2-methoxy-3,4-dihydro-2H-pyran | Aza-Prins-pinacol rearrangement | 7-azabicyclo[2.2.1]heptane skeleton acs.org |
| Bridgehead-substituted aza-bicyclic framework | Cascade rearrangement via selective bond cleavage | 1-azaspirotricyclic marine alkaloids nih.gov |
Introduction and Functionalization of the Ethan-1-ol Side Chain in this compound
Once the 7-azabicyclo[2.2.1]heptane core is synthesized, the ethan-1-ol side chain can be introduced. This is typically achieved through N-alkylation of the secondary amine of the bicyclic system.
The most straightforward approach to introduce the 2-hydroxyethyl group is by direct N-alkylation of the 7-azabicyclo[2.2.1]heptane with a suitable two-carbon electrophile. Ethylene oxide is an ideal reagent for this transformation, as it directly introduces the desired hydroxyethyl (B10761427) group in a single step. Alternatively, N-alkylation with a protected 2-haloethanol, such as 2-bromoethanol (B42945) protected as a silyl (B83357) ether, followed by deprotection, would also yield the target molecule. Another option is the N-alkylation with an ester of a haloacetic acid, such as ethyl bromoacetate, followed by reduction of the ester functionality to the primary alcohol.
While the primary focus of the cited literature is on the synthesis of the core and other derivatives, the functionalization of the nitrogen atom is a common theme. For instance, various N-substituted derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized to explore their biological activities. nih.gov These syntheses often involve the reaction of the parent amine with a variety of electrophiles, demonstrating the feasibility of N-alkylation.
Stereoselective Installation of the Ethan-1-ol Moiety
The stereoselective installation of the ethan-1-ol group onto the nitrogen atom of the 7-azabicyclo[2.2.1]heptane core is a critical step for producing specific enantiomers of the target compound. A prevalent and effective strategy for achieving this is through the nucleophilic ring-opening of a chiral epoxide by the secondary amine of the bicyclic core.
This reaction proceeds via an SN2 mechanism. The nitrogen atom of 7-azabicyclo[2.2.1]heptane acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. To generate a specific stereoisomer of this compound, an enantiomerically pure epoxide, such as (R)- or (S)-2-bromoethanol or a protected equivalent, would be used as the alkylating agent.
For instance, the reaction of 7-azabicyclo[2.2.1]heptane with (R)-styrene oxide would result in nucleophilic attack at the less sterically hindered carbon of the epoxide. This attack occurs from the backside, leading to an inversion of configuration at that carbon center and yielding a specific diastereomer of the resulting amino alcohol. The use of chiral epoxides as electrophiles for ring-opening by amine nucleophiles is a well-established method for the stereoselective construction of C-N bonds in the synthesis of complex nitrogen-containing molecules. acs.org Subsequent removal of any protecting groups from the alcohol would yield the desired enantiomerically enriched product. While direct alkylation with reagents like hydroxyethyl chloride is possible, achieving stereoselectivity typically requires a chiral starting material or auxiliary. google.comgoogle.com
Comparative Analysis of Synthetic Routes to this compound and Derivatives
The synthesis of the 7-azabicyclo[2.2.1]heptane core, a key component of the natural alkaloid epibatidine, has been the subject of extensive research. nih.govic.ac.ukacs.org Various strategies have been developed, each with distinct advantages and disadvantages concerning yield, efficiency, and adherence to green chemistry principles.
Yield, Efficiency, and Atom Economy Considerations
The following table provides a comparative overview of various synthetic routes leading to the 7-azabicyclo[2.2.1]heptane core or its key derivatives.
| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield (%) | Reference(s) |
| Early Multi-step Route | Cyclization | 5 | 18 | cdnsciencepub.comcdnsciencepub.com |
| Improved Multi-step Route | Cyclization, PtO₂ reduction | 5 | 36 | cdnsciencepub.comcdnsciencepub.com |
| Diels-Alder Approach | Diels-Alder, Hydrogenation | 5 | 51 | unirioja.es |
| Corey Epibatidine Synthesis | Diels-Alder, Curtius Rearrangement | 9 | >40 | ic.ac.uk |
| Asymmetric Epibatidine Synthesis | Hetero-Diels-Alder | 9 | 3.6 | youtube.com |
| Base-Promoted Heterocyclization | Intramolecular Cyclization | Variable | 52-78 (per step) | acs.orgacs.org |
| Radical Cyclization | Radical Cyclization | Variable | 40 (per step) | clockss.org |
Atom economy is another critical metric for evaluating synthetic efficiency, measuring how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Reactions with high atom economy are inherently "greener" as they generate less waste. rsc.org
Addition Reactions (e.g., Diels-Alder): These reactions are highly atom-economical, often approaching 100%, as all atoms from the diene and dienophile are incorporated into the cycloadduct. jocpr.com Many syntheses of the 7-azabicyclo[2.2.1]heptane core utilize this strategy. ic.ac.ukunirioja.es
Rearrangement Reactions (e.g., Favorskii, Curtius): These are also typically 100% atom-economical as they involve the reorganization of atoms within a molecule. acs.orgprimescholars.com
Substitution and Elimination Reactions: These reactions are less atom-economical as they inherently produce byproducts (leaving groups, eliminated atoms).
Use of Protecting Groups: Synthetic strategies that rely heavily on protecting groups tend to have lower atom economy, as these groups are added and later removed, generating waste in the process.
An analysis of the routes shows that those prioritizing cycloadditions and rearrangements over multiple substitution steps are generally superior in terms of atom economy.
Implementation of Green Chemistry Principles in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com In the context of synthesizing 7-azabicyclo[2.2.1]heptane derivatives, several strategies align with these principles.
One notable green technique is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. This has been applied to the synthesis of 7-azabicyclo[2.2.1]heptane analogues and other related heterocyclic systems. acs.orgmdpi.com
The principle of high atom economy is central to green chemistry. As discussed previously, synthetic routes that maximize the incorporation of reactant atoms into the final product, such as those based on Diels-Alder reactions, are preferred. rsc.org
Furthermore, the choice of reagents and solvents is critical. Some syntheses of epibatidine analogues and the bicyclic core have employed toxic reagents, such as tributyltin hydride for dehalogenation or desulfonylation steps. clockss.orgacs.org A key goal of green chemistry is to replace such hazardous substances with safer alternatives. Another green strategy involves the use of polymer-supported reagents , which can simplify purification processes. youtube.com By anchoring a reagent to a solid support, product isolation can often be achieved by simple filtration, minimizing the need for large volumes of solvents for chromatography and reducing waste. youtube.com
Chemical Reactivity and Derivatization of 2 7 Azabicyclo 2.2.1 Heptan 7 Yl Ethan 1 Ol
Reactivity at the Hydroxyl Group of the Ethan-1-ol Moiety
The primary alcohol functionality in 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with a range of carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or promoted by coupling agents. For instance, esterification with aliphatic and aromatic acyl chlorides can be achieved to produce various ester derivatives. nih.gov
Similarly, etherification can be accomplished by reacting the alcohol with alkyl halides or other suitable electrophiles under basic conditions. The Williamson ether synthesis, for example, would involve the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.
Table 1: Representative Esterification and Etherification Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethyl acetate | Esterification |
| This compound | Benzoyl chloride | 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethyl benzoate | Esterification |
| This compound | Sodium hydride, then Methyl iodide | 7-(2-Methoxyethyl)-7-azabicyclo[2.2.1]heptane | Etherification |
Oxidation Pathways and Products
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetaldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid), will further oxidize the intermediate aldehyde to the carboxylic acid, 2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetic acid. Careful control of the reaction is necessary to prevent over-oxidation when the aldehyde is the desired product.
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product | Product Type |
| This compound | PCC or DMP | 2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetaldehyde | Aldehyde |
| This compound | KMnO₄ or CrO₃/H₂SO₄ | 2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetic acid | Carboxylic Acid |
Nucleophilic Substitution Reactions
To undergo nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (B128534) or pyridine. This converts the alcohol into a mesylate or tosylate ester, respectively.
These sulfonate esters are excellent substrates for Sₙ2 reactions with a wide variety of nucleophiles. For example, reaction with sodium azide (B81097) would yield 7-(2-azidoethyl)-7-azabicyclo[2.2.1]heptane, while reaction with sodium cyanide would produce 3-(7-azabicyclo[2.2.1]heptan-7-yl)propanenitrile. These reactions provide a powerful method for introducing a range of functional groups at the terminus of the ethyl side chain. unirioja.esmdpi.com
Reactivity at the Bridged Tertiary Amine Nitrogen of the 7-Azabicyclo[2.2.1]heptane Systempsu.eduresearchgate.net
The bridgehead nitrogen atom of the 7-azabicyclo[2.2.1]heptane ring system is a tertiary amine and, as such, is nucleophilic and basic. It can readily react with electrophiles. A notable characteristic of this bicyclic system is the high energy barrier for nitrogen inversion.
Alkylation and Acylation Reactionspsu.edu
The tertiary amine can be alkylated by treatment with alkyl halides. For instance, reaction with methyl iodide will lead to the formation of the corresponding quaternary ammonium (B1175870) salt. The rate and extent of this reaction can be influenced by the steric bulk of the alkylating agent. Double alkylation of a pyrrolidine (B122466) dicarboxylate with 1-bromo-2-chloroethane (B52838) is a key step in forming the 7-azabicyclo[2.2.1]heptane skeleton itself. vulcanchem.com
Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides. However, it is noteworthy that when the nitrogen is acylated, the resulting amide is not planar but distorted due to nitrogen pyramidalization. This structural feature is a direct consequence of the rigid bicyclic framework.
N-Oxidation and Quaternization
The nitrogen atom can be oxidized to an N-oxide by treatment with oxidizing agents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, 2-(7-oxido-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol, is a stable compound.
Quaternization occurs when the tertiary amine reacts with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. google.com For example, the reaction with excess methyl iodide would yield 7-(2-hydroxyethyl)-7-methyl-7-azoniabicyclo[2.2.1]heptane iodide. Research has shown that the double quaternization of a bis(7-azabicyclo[2.2.1]heptane) derivative with methyl iodide can be challenging, indicating that steric hindrance and charge repulsion can play a significant role in the quaternization of these bicyclic systems. researchgate.netacs.org
Table 3: Reactions at the Tertiary Amine Nitrogen
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl Iodide | 7-(2-hydroxyethyl)-7-methyl-7-azoniabicyclo[2.2.1]heptane iodide | Quaternization |
| This compound | Acetyl Chloride | 1-(7-(2-hydroxyethyl)-7-azabicyclo[2.2.1]heptan-7-ium-7-yl)ethan-1-one chloride | Acylation |
| This compound | m-CPBA | 2-(7-oxido-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol | N-Oxidation |
Transformations of the Azabicyclo[2.2.1]heptane Ring System
The strained nature of the 7-azabicyclo[2.2.1]heptane ring system makes it susceptible to ring-opening reactions under certain conditions. These reactions can be synthetically useful for accessing functionalized cyclopentane (B165970) and pyrrolidine derivatives.
One such transformation is the ring-opening metathesis (ROM) of unsaturated derivatives of the 7-azabicyclo[2.2.1]heptane skeleton. For example, a highly regioselective ring-opening metathesis-cross metathesis (ROM-CM) process has been described for a bridgehead-substituted 7-azanorbornene system, leading to the synthesis of α-amino diacids and pyrrolizinone derivatives. acs.org While this compound itself is saturated, its unsaturated precursors or derivatives could undergo such transformations.
Another pathway for ring modification involves the nucleophilic opening of related aziridinium (B1262131) intermediates. The opening of the aziridine (B145994) ring in 3-bromo-1-alkyl-1-azoniatricyclo[2.2.1.0²,⁶]heptane bromides by various nucleophiles leads to the formation of 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. researchgate.net This reactivity highlights the potential for skeletal rearrangements and functionalization through the formation and subsequent cleavage of strained three-membered rings within the bicyclic framework. Furthermore, the parent 7-azabicyclo[2.2.1]heptane and its derivatives have been noted to undergo ring-opening reactions with nucleophiles such as alkoxides, amines, and halides under specific conditions. google.com
The high strain of the bicyclic system can also drive retro-condensation reactions. For instance, retro-aldol reactions of functionalized N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols yield functionalized pyrrolidine scaffolds stereoselectively. nih.gov
The carbon skeleton of the 7-azabicyclo[2.2.1]heptane ring can be functionalized through various reactions, with halogenation being a common example. The introduction of halogen atoms provides synthetic handles for further derivatization, such as in the synthesis of epibatidine (B1211577) analogues.
Bromination of N-protected cyclohex-3-enylamines is a key step in some synthetic routes to the 7-azabicyclo[2.2.1]heptane core. Subsequent base-promoted intramolecular cyclization of the resulting dibromocyclohexylamines yields bromo-substituted 7-azabicyclo[2.2.1]heptanes. acs.orgresearchgate.net For example, the reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride provides 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane. acs.org
Chlorination of the bicyclic skeleton has also been reported. For instance, exo-2-chloro-7-azabicyclo[2.2.1]heptane has been synthesized, and its structure confirmed by spectroscopic methods. cdnsciencepub.com The stereochemistry of the halogenation is often directed by the steric hindrance of the bicyclic system, with the exo face being more accessible to reagents.
The table below summarizes some examples of halogenation reactions on the 7-azabicyclo[2.2.1]heptane skeleton.
| Starting Material | Reagent(s) | Product(s) | Yield | Reference |
| tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | NaH, DMF | 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane | 52% | acs.org |
| N-carbobenzoxy-7-azabicyclo[2.2.1]hept-2-ene | Cl₂ | exo,exo-2,3-dichloro-N-carbobenzoxy-7-azabicyclo[2.2.1]heptane | - | cdnsciencepub.com |
Stereochemical Control and Regioselectivity in Reactions of this compound
The rigid, bicyclic structure of the 7-azabicyclo[2.2.1]heptane core imposes significant stereochemical constraints on its reactions, often leading to high levels of stereoselectivity and regioselectivity.
In nucleophilic substitution reactions on the bicyclic skeleton, the stereochemical outcome is often controlled by the accessibility of the reaction center. The concave endo face is sterically hindered, leading to a preference for attack from the more accessible exo face. For instance, the reduction of a ketone at the C-2 position typically proceeds via hydride attack from the exo face to yield the endo alcohol.
Neighboring group participation by the nitrogen atom can also play a crucial role in controlling stereochemistry. In the case of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, nucleophilic substitution at the C-7 position occurs with retention of configuration, which is consistent with the involvement of the bicyclic nitrogen's lone pair. le.ac.uk
Regioselective reactions are also common. For example, the ring-opening metathesis of bridgehead-substituted 7-azanorbornenes is highly regioselective. acs.org In electrophilic additions to unsaturated 7-azabicyclo[2.2.1]heptadiene derivatives, the attack of the electrophile occurs stereospecifically from the exo face. researchgate.net
The presence of the N-(2-hydroxyethyl) substituent in this compound can also influence the regioselectivity and stereoselectivity of reactions. The hydroxyl group can act as a directing group through hydrogen bonding or coordination to a reagent, potentially altering the facial selectivity of reactions on the bicyclic system.
The table below provides examples of stereoselective and regioselective reactions in the 7-azabicyclo[2.2.1]heptane system.
| Reaction Type | Substrate | Reagent(s) | Key Outcome | Reference |
| Nucleophilic Substitution | anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | Various Nucleophiles | Retention of configuration at C-7 | le.ac.uk |
| Retro-aldol Reaction | N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols | - | Stereoselective formation of functionalized pyrrolidines | nih.gov |
| Ring-Opening Metathesis | methyl N-Boc-7-azabicyclo[2.2.1]hept-2-en-1-carboxylate | Electron-poor olefins | Highly regioselective | acs.org |
| Electrophilic Addition | 2-tosyl-7-azabicyclo[2.2.1]heptadiene | Electrophilic chalcogen species | Regiospecific addition to C-6 | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 2 7 Azabicyclo 2.2.1 Heptan 7 Yl Ethan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 7-azabicyclo[2.2.1]heptane derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals, providing insights into connectivity, substitution patterns, and stereochemistry.
The complex, overlapping signals in the ¹H NMR spectra of 7-azabicyclo[2.2.1]heptane derivatives, particularly in the aliphatic region, necessitate the use of 2D NMR techniques for complete structural assignment. unimi.it
COSY (Correlation Spectroscopy): This experiment is fundamental for establishing proton-proton (¹H-¹H) coupling networks. It reveals which protons are scalar-coupled, typically through two or three bonds. For the 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol skeleton, COSY spectra would map the correlations between the bridgehead protons (H-1 and H-4) and the adjacent methylene (B1212753) protons (H-2/H-6 and H-3/H-5), as well as the connectivity within the N-ethan-1-ol side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons. unimi.it
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC would show correlations from the protons of the N-CH₂CH₂OH side chain to the bridgehead carbons (C-1, C-4) of the bicyclic system, confirming the point of attachment to the nitrogen atom. amazonaws.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, are crucial for determining the stereochemistry of substituents on the bicyclic frame. unimi.it These experiments detect through-space correlations between protons that are in close proximity, irrespective of their bonding network. For substituted derivatives, the presence or absence of NOE cross-peaks between a substituent's protons and the endo or exo protons of the bicyclic system can definitively establish its relative configuration. uvic.ca For example, a key diagnostic feature is the coupling between bridgehead protons and adjacent protons; they typically couple exclusively with the exo-protons, while a dihedral angle near 90° results in almost zero coupling with the endo-protons, aiding in stereochemical assignments even from 1D spectra. uvic.ca
A representative table of expected NMR chemical shifts for the parent compound, based on data from related derivatives, is provided below.
| Atom Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key 2D Correlations (Observed with) |
| 1, 4 (Bridgehead) | ~3.3-3.5 | ~59-61 | H-2, H-3, H-5, H-6 (COSY); C-2, C-3, C-5, C-6 (HMBC) |
| 2, 3, 5, 6 | ~1.3-1.9 | ~28-30 | H-1, H-4, other methylene H's (COSY) |
| N-CH ₂ | ~2.7-2.9 | ~54-56 | H of CH₂OH (COSY); C-1, C-4, C of CH₂OH (HMBC) |
| CH ₂-OH | ~3.6-3.8 | ~61-63 | H of NCH₂ (COSY); C of NCH₂ (HMBC) |
| OH | Variable | N/A | H of CH₂OH (NOESY/ROESY, depending on conformation) |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
The 7-azabicyclo[2.2.1]heptane system exhibits interesting dynamic properties, primarily related to the geometry at the nitrogen atom and rotation around the N-substituent bond. Unlike planar amides, N-acyl derivatives of 7-azabicyclo[2.2.1]heptane feature a pyramidalized nitrogen atom. acs.org This structural feature, driven by the angle strain inherent in the bicyclic system, leads to a reduced barrier to rotation around the N-CO amide bond compared to acyclic or monocyclic amides. acs.org
Dynamic NMR (DNMR) studies, which involve acquiring spectra at different temperatures, can be used to quantify the energetics of these conformational changes. At low temperatures, the rotation around a bond (e.g., an N-acyl bond) may be slow on the NMR timescale, resulting in separate signals for each conformer (rotamer). As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the signals at various temperatures, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. acs.org Such studies have been critical in demonstrating the non-planar, dynamic nature of the amide bond in these constrained systems. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis
While NMR spectroscopy provides detailed structural information in solution, single-crystal X-ray crystallography offers an exact and unambiguous picture of the molecule's structure in the solid state. It provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry determined by other methods.
For chiral derivatives of this compound, X-ray crystallography is the definitive method for determining the absolute configuration. When a chiral, enantiomerically pure compound is crystallized, analysis of the diffraction data, often aided by the presence of a heavy atom (anomalous dispersion), can be used to solve the Flack parameter and thus assign the absolute stereochemistry (R/S) to each stereocenter.
X-ray diffraction analysis not only reveals the intramolecular structure but also provides a detailed view of how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
A structural study of the parent 7-azabicyclo[2.2.1]heptan-7-ium chloride provides a clear example of these interactions. researchgate.netnih.gov In the solid state, the 7-azabicyclo[2.2.1]heptane ring adopts a boat conformation. researchgate.net The crystal structure is characterized by strong N—H···Cl hydrogen bonds that link the cations and anions into infinite zigzag chains propagating through the crystal lattice. researchgate.netnih.gov For this compound, the hydroxyl group would introduce an additional hydrogen bond donor and acceptor site, likely leading to more complex hydrogen-bonding networks (e.g., O—H···N or O—H···O) that would significantly influence its crystal packing.
| Parameter | Value (for 7-azabicyclo[2.2.1]heptan-7-ium chloride) | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Cmc2₁ | researchgate.net |
| Key Conformation | Boat | researchgate.net |
| Key Interaction | N—H···Cl hydrogen bonds forming chains | researchgate.netnih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa
For this compound, the key functional groups are the alcohol (O-H and C-O) and the tertiary amine (C-N) within the bicyclic system.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. nih.gov The C-O stretching vibration would appear as a strong band in the 1050-1150 cm⁻¹ region. cdnsciencepub.com Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the carbocyclic skeleton, as the C-C bond vibrations are often more active in Raman than in IR. ksu.edu.sa
The position and shape of the O-H stretching band can also provide conformational insights. The presence of intramolecular hydrogen bonding between the hydroxyl proton and the bridgehead nitrogen, if sterically feasible, could lead to a sharper, lower-frequency O-H band compared to a molecule where only intermolecular hydrogen bonding occurs.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Alcohol O-H | Stretching | 3200-3500 (broad) | IR |
| Aliphatic C-H | Stretching | 2850-2970 | IR, Raman |
| Alcohol C-O | Stretching | 1050-1150 | IR |
| C-N | Stretching | 1020-1250 | IR |
| C-C | Stretching | 800-1200 | Raman |
Despite a comprehensive search for scholarly articles and spectroscopic data, specific High-Resolution Mass Spectrometry (HRMS) data, including accurate mass determination and detailed fragmentation analysis for the compound This compound , could not be located in the available scientific literature.
While research on the synthesis and general characterization of various derivatives of the 7-azabicyclo[2.2.1]heptane scaffold is documented, specific experimental HRMS results for the target compound, which are essential for a detailed discussion on its accurate mass and fragmentation patterns, are not publicly accessible. Constructing a scientifically accurate and detailed section on this topic, as per the user's request, is therefore not possible without access to primary research data that specifically addresses the HRMS analysis of this compound.
An article section on this topic would typically include:
Accurate Mass Determination: A comparison of the experimentally measured monoisotopic mass of the protonated molecule ([M+H]⁺) with its theoretically calculated mass. This would be presented in a data table, including the mass error in parts per million (ppm), to confirm the elemental composition (C₈H₁₅NO).
Fragmentation Analysis: A detailed discussion of the characteristic fragmentation pathways of the molecule under specific ionization conditions (e.g., electrospray ionization - ESI). This would involve identifying the major fragment ions observed in the MS/MS spectrum and proposing the corresponding chemical structures. This information would also be summarized in a data table, listing the m/z values of the fragment ions and their proposed elemental compositions.
Without access to such experimental data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is needed to elucidate the specific HRMS characteristics of this compound.
Applications of 2 7 Azabicyclo 2.2.1 Heptan 7 Yl Ethan 1 Ol and Its Derivatives in Advanced Chemical Synthesis and Materials Science Excluding Prohibited Areas
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The inherent chirality and rigidity of the 7-azabicyclo[2.2.1]heptane skeleton make its derivatives excellent candidates for use as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions.
Derivatives of the 7-azabicyclo[2.2.1]heptane framework are utilized as ligands that coordinate to metal centers, creating a chiral environment that directs the stereoselectivity of catalytic transformations. The defined geometry of the bicyclic system allows for predictable and effective transfer of chirality from the ligand to the product. Research has demonstrated that these compounds can be intermediates in the construction of ligands for asymmetric catalysis. theopenscholar.com The stereoisomers of these compounds, derived from chiral precursors, can induce high levels of enantioselectivity in reactions such as hydrogenations, cross-coupling reactions, and cycloadditions.
In organocatalysis, where a small organic molecule accelerates a reaction, chiral 7-azabicyclo[2.2.1]heptane derivatives can serve as the catalyst itself or as a foundational scaffold for more complex catalysts. Enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been effectively used as a chiral template. acs.org This approach allows for the synthesis of specific stereoisomers of aminocyclitols, including cis- and trans-2-aminocyclohexanols. acs.org The rigid structure helps to create a well-defined three-dimensional space around the catalytic site, influencing the trajectory of incoming reactants and leading to high diastereoselectivity and enantioselectivity. For instance, chiral substituted benzyl (B1604629) groups on the nitrogen atom have been employed to prepare bicyclic esters in enantiomerically pure form. iucr.org
Interactive Data Table: Asymmetric Synthesis Applications
| Application Type | Derivative/Scaffold | Reaction | Key Finding | Reference |
| Chiral Template | Enantiopure 7-azabicyclo[2.2.1]heptan-2-ol | Synthesis of aminocyclitols | Successfully directed the synthesis of specific stereoisomers of aminocyclitols. | acs.org |
| Chiral Auxiliary | Chiral substituted 1-azabicyclo[2.2.1]heptane | 1,3-Dipolar Cycloaddition | Incorporation of a chiral benzyl group on the nitrogen led to enantiomerically pure bicyclic esters. | iucr.org |
| Ligand Intermediate | Octa-1,7-diene-4,5-diamine derivatives | Synthesis of N-heterocycles | Useful intermediates for constructing ligands for asymmetric catalysis. | theopenscholar.com |
Building Blocks in the Total Synthesis of Complex Organic Molecules
The 7-azabicyclo[2.2.1]heptane core is a prominent structural motif in a number of biologically active natural products and synthetic molecules. Consequently, derivatives of 2-(7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol serve as crucial building blocks in the total synthesis of these complex targets.
One of the most notable examples is the synthesis of epibatidine (B1211577), a potent analgesic alkaloid. unirioja.esglpbio.com Various synthetic strategies have been developed where the 7-azabicyclo[2.2.1]heptane skeleton is constructed and then elaborated to yield the final natural product or its analogues. unirioja.esglpbio.com Methodologies often involve multi-step sequences starting from readily available materials, such as the base-promoted intramolecular cyclization of protected dibromocyclohexylamines to form the bicyclic core.
Furthermore, derivatives like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid are synthesized as conformationally constrained analogues of amino acids, such as proline. researchgate.net These rigid surrogates are incorporated into peptides to study and control their secondary structures, or to develop peptidomimetics with enhanced stability and specific biological activities. researchgate.net The preparation of these derivatives for use as cholinergic receptor ligands further highlights their importance as versatile building blocks in medicinal chemistry. acs.org
Precursors for Polymeric Materials and Dendrimers
The use of this compound and its derivatives as direct precursors for the synthesis of polymeric materials and dendrimers is an area of emerging interest. The rigid, bicyclic structure offers the potential to create polymers with well-defined architectures and high thermal stability. The presence of functional groups, such as the hydroxyl group in the parent compound, provides a handle for polymerization reactions.
Theoretically, the bifunctional nature of such molecules could allow them to act as monomers in step-growth polymerization to form polyesters or polyamides with the rigid bicyclic unit integrated into the polymer backbone. Similarly, appropriately functionalized 7-azabicyclo[2.2.1]heptane derivatives could serve as core molecules or branching units in the synthesis of dendrimers, imparting a unique three-dimensional shape to the resulting macromolecule. While general synthetic methods for polyester (B1180765) dendrimers and other dendritic polymers are well-established, specific examples detailing the incorporation of the this compound scaffold are not extensively documented in the surveyed scientific literature, suggesting this remains a specialized or developing field of application.
Development of Probes for Mechanistic Studies in Organic Reactions
The constrained nature of the 7-azabicyclo[2.2.1]heptane framework makes it an excellent platform for designing molecular probes to study the mechanisms of organic reactions. The fixed geometry of the bicyclic system limits the number of possible conformations, which simplifies the analysis of reaction intermediates and transition states.
Derivatives of this scaffold have been instrumental in mechanistic analyses of intramolecular free radical reactions. nih.govnih.gov By generating a radical at a specific position on the bicyclic ring, such as the 7-azabicyclo[2.2.1]hept-2-yl radical, chemists can study the trajectory and stereochemical outcome of subsequent intramolecular cyclizations or intermolecular reactions. nih.govresearchgate.net These studies provide fundamental insights into the factors that control radical reactivity and have been used to develop new synthetic methods for creating conformationally constrained analogues of complex molecules like epibatidine. nih.gov The predictable nature of this system allows for computational analyses that can explain the stereochemical outcomes of these transformations. researchgate.net
Integration into Supramolecular Chemistry Systems and Host-Guest Interactions
The 7-azabicyclo[2.2.1]heptane scaffold is increasingly being integrated into supramolecular systems due to its rigid structure and hydrogen bonding capabilities. The nitrogen atom, particularly when protonated to form an ammonium (B1175870) salt, acts as an effective hydrogen bond donor.
In the solid state, this property drives the self-assembly of these molecules into well-ordered supramolecular structures. For example, the hydrochloride salt of 7-azabicyclo[2.2.1]heptane forms infinite zigzag chains through N—H⋯Cl hydrogen bonds. researchgate.net A related di-aza derivative, 2,5-diazoniabicyclo[2.2.1]heptane dibromide, forms a more complex three-dimensional network via N—H⋯Br hydrogen bonds. unirioja.es These studies demonstrate the utility of the scaffold in crystal engineering and the design of predictable solid-state architectures.
Beyond crystal structures, the conformational rigidity of the scaffold is used to influence the structure of larger molecules. When a 7-azabicyclo[2.2.1]heptane amine is attached to the C-terminus of an α-amino acid, it can stabilize a β-strand-like extended conformation in the adjacent residue. This represents a form of intramolecular host-guest interaction, where the rigid bicyclic unit dictates the conformation of the more flexible peptide portion. Furthermore, oligomers composed of these bicyclic amides have been shown to form stable helical structures, showcasing their potential in creating novel, folded molecular architectures distinct from natural peptides.
Methodological Advances in the Analysis and Handling of 2 7 Azabicyclo 2.2.1 Heptan 7 Yl Ethan 1 Ol
Advanced Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
The assessment of chemical purity and the isolation of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol from reaction mixtures or impurities are primarily achieved through high-performance liquid chromatography (HPLC) and gas chromatography (GC). The choice between these techniques often depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): Due to its polar amino and hydroxyl functional groups, this compound is well-suited for analysis by reversed-phase (RP) HPLC. This technique separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase. For enhanced peak shape and resolution of basic compounds like this amino alcohol, mobile phase modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to suppress the ionization of silanol (B1196071) groups on the stationary phase and protonate the analyte. Detection is typically performed using a UV detector at a low wavelength (around 200-210 nm) as the molecule lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and low volatility, which can lead to poor peak shape and column adsorption. To overcome this, derivatization is a common strategy. The hydroxyl and secondary amine groups can be converted into less polar, more volatile esters or silyl (B83357) ethers. For example, silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (B1165640) (TFAA) renders the compound suitable for GC analysis, typically with a flame ionization detector (FID) or a mass spectrometer (MS).
Table 1: Representative Chromatographic Conditions for Purity Analysis
| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector | Notes |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with 0.1% TFA or Formic Acid | UV (200-210 nm), ELSD, CAD, MS | Mobile phase modifiers are crucial for good peak symmetry for the basic amine. |
| Gas Chromatography (GC) | Mid-polarity capillary column (e.g., DB-5, HP-5ms) | Helium or Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Requires derivatization (e.g., silylation) to increase volatility and thermal stability. |
Strategies for Isomer Separation and Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)
Since this compound contains multiple stereocenters, it can exist as different enantiomers and diastereomers. The separation and quantification of these stereoisomers are critical, as they often exhibit different biological activities.
Chiral HPLC: This is the most common method for separating enantiomers and determining enantiomeric excess (ee). The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used for the separation of a broad range of chiral molecules, including amino alcohols. The choice of mobile phase (typically mixtures of alkanes like hexane (B92381) with an alcohol modifier like isopropanol) is crucial for achieving optimal separation. rug.nl
NMR with Chiral Auxiliaries: NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliaries. rug.nl
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers have distinct chemical shifts in the NMR spectrum, and the enantiomeric excess can be calculated by integrating the corresponding signals. This method requires that the derivatization reaction goes to completion without any kinetic resolution.
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers of the analyte. rug.nl This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for the determination of their ratio. rug.nl For amino alcohols, chiral acids can act as effective solvating agents.
¹³C NMR with Chiral Derivatizing Agents: In cases where proton NMR signals are complex or overlapping, ¹³C NMR in combination with a chiral derivatizing agent can be a valuable tool for enantiomer differentiation and quantification. nih.gov
Research on related amino alcohols has shown that derivatization followed by RP-HPLC can also be an effective method for determining enantiomeric excess. nih.gov
Table 3: Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Typical Reagents / Columns | Key Advantage |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD). | Direct separation and quantification of enantiomers. |
| NMR with Chiral Derivatizing Agent | Covalent reaction with a chiral agent to form diastereomers with distinct NMR signals. | Mosher's acid (MTPA-Cl), (-)-Myrtenal. nih.gov | Can create large, easily quantifiable signal separation. |
| NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes that exhibit different chemical shifts. | Chiral acids or alcohols. | Simple sample preparation (no reaction required); non-destructive. |
Future Research Directions and Unexplored Avenues for 2 7 Azabicyclo 2.2.1 Heptan 7 Yl Ethan 1 Ol Chemistry
Development of Novel and Sustainable Synthetic Approaches
While syntheses for the parent 7-azabicyclo[2.2.1]heptane core exist, the development of more efficient, sustainable, and scalable routes to 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol remains a key area for future research. Current strategies often involve multi-step sequences that may not be ideal for large-scale production. cdnsciencepub.com
Future efforts could focus on:
Catalytic Methods: Investigating novel catalytic systems, such as those employing transition metals or organocatalysts, to streamline the synthesis. For instance, palladium-catalyzed C-H functionalization techniques, which have been successfully applied to other azabicycloalkanes, could offer a more direct route to functionalized derivatives. nih.gov
Green Chemistry Principles: Incorporating principles of green chemistry by exploring the use of environmentally benign solvents, reducing the number of synthetic steps (pot, atom, and step economy), and utilizing renewable starting materials.
Asymmetric Synthesis: Developing enantioselective synthetic methods to access specific stereoisomers of this compound. This is particularly relevant for applications where chirality is crucial, such as in the development of pharmaceuticals or chiral catalysts.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-N Bond Formation | Increased efficiency, milder reaction conditions. | Development of novel catalysts for intramolecular cyclization. |
| Biocatalysis | High stereoselectivity, environmentally friendly. | Identification and engineering of enzymes for key transformations. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction parameters in continuous flow reactors. |
Exploration of New Reactivity Manifolds and Functionalizations
The inherent structural features of this compound, including the bridgehead nitrogen and the primary alcohol, offer numerous opportunities for exploring new chemical reactions and functionalizations.
Bridgehead Nitrogen Reactivity: The pyramidal nature of the nitrogen atom in the 7-azabicyclo[2.2.1]heptane system influences its reactivity. mdpi.com Future studies could investigate its role in directing further functionalization of the bicyclic core or its participation in novel rearrangement reactions.
Hydroxyl Group Transformations: The primary alcohol is a versatile handle for a wide array of chemical modifications. Research could focus on its conversion to other functional groups such as halides, amines, azides, or its use in esterification and etherification reactions to generate a library of new derivatives.
Ring-Opening and Rearrangement Reactions: The strained nature of the bicyclic system could be exploited in ring-opening reactions to generate highly functionalized monocyclic structures, such as cyclopentanes and pyrrolidines. nih.gov
Expansion into Underexplored Areas of Material Science and Catalyst Design
The rigid 7-azabicyclo[2.2.1]heptane scaffold is an attractive building block for the design of novel materials and catalysts.
Polymer Chemistry: The bifunctional nature of this compound (a secondary amine within the cage and a primary alcohol) makes it a potential monomer for the synthesis of novel polymers. These polymers could exhibit unique thermal and mechanical properties due to the rigid bicyclic units in their backbone.
Ligand Development for Catalysis: The nitrogen atom can act as a coordination site for metal ions. Derivatization of the hydroxyl group could lead to the development of novel bidentate or tridentate ligands for asymmetric catalysis. The constrained geometry of the bicyclic framework could enforce specific coordination environments around a metal center, leading to high selectivity in catalytic transformations. core.ac.uk
Supramolecular Chemistry: The unique shape and functionality of this molecule could be exploited in the design of host-guest systems and self-assembling materials.
Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Pathways
Computational chemistry can provide invaluable insights into the electronic structure, conformation, and reactivity of this compound and its derivatives.
Conformational Analysis: Detailed theoretical studies can elucidate the preferred conformations of the molecule and how these are influenced by the substituent on the nitrogen atom. This understanding is crucial for predicting its interaction with biological targets or its behavior in catalytic processes.
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for various functionalization reactions. core.ac.uk This can aid in the optimization of reaction conditions and the rational design of new synthetic methods.
Predicting Properties: Computational models can be used to predict the physicochemical and pharmacological properties of novel derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics.
| Computational Method | Area of Investigation | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state analysis. | Understanding reactivity, predicting product distributions. |
| Molecular Dynamics (MD) Simulations | Conformational preferences, solvent effects. | Elucidating dynamic behavior and interactions with other molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties. | Guiding the design of new derivatives with enhanced performance. |
Potential for Derivatization towards High-Value Specialty Chemicals and Research Reagents
The versatile structure of this compound makes it an excellent starting point for the synthesis of a wide range of high-value chemicals.
Pharmaceutical Scaffolds: The 7-azabicyclo[2.2.1]heptane core is present in several biologically active compounds. theopenscholar.com Derivatization of this compound could lead to the discovery of new therapeutic agents.
Probes for Chemical Biology: By attaching fluorescent tags or other reporter groups to the hydroxyl moiety, this molecule could be converted into a chemical probe for studying biological systems.
Chiral Auxiliaries and Resolving Agents: The inherent chirality of derivatives of the 7-azabicyclo[2.2.1]heptane skeleton suggests that enantiomerically pure forms of this compound could serve as valuable chiral auxiliaries in asymmetric synthesis or as resolving agents for racemic mixtures.
Q & A
Advanced Research Question
- Chiral auxiliaries : Enantiopure 7-azabicyclo[2.2.1]heptan-2-ol directs stereochemistry in aminocyclitol synthesis, achieving >95% enantiomeric excess (e.e.) via substrate-controlled reactions .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates (e.g., 2-{7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-1-yl}acetic acid), enabling regioselective functionalization .
What role does this scaffold play in enzyme inhibition studies?
Advanced Research Question
- Protein arginine N-methyltransferase 3 (PRMT3) : Derivatives like 1-[2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-oxoethyl]-3-isoquinolin-6-ylurea exhibit IC50 = 46.0 µM, validated via fluorescence polarization assays .
- Antimalarial activity : 1,3,4-Oxadiazole derivatives (e.g., compound 46) show slow-action inhibition of Plasmodium falciparum (EC50 = 0.004 g), linked to sulfonyl group interactions with heme .
How should researchers address contradictory data in cyclization yields?
Q. Data Contradiction Analysis
- Low yields in bromination : The 43% yield of 1-(2-bromo-7-azabicyclo[2.2.1]heptan-7-yl)ethanone vs. higher yields in radical cyclizations suggests competing side reactions. Mitigation strategies:
What computational tools support molecular design for this scaffold?
Q. Methodological Guidance
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
